molecular formula C9H8Cl2N2O2 B2944519 N'-(2,2-dichloroacetyl)benzohydrazide CAS No. 160152-04-5

N'-(2,2-dichloroacetyl)benzohydrazide

Cat. No.: B2944519
CAS No.: 160152-04-5
M. Wt: 247.08
InChI Key: DOOTWISQOYOCKS-UHFFFAOYSA-N
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Description

N'-(2,2-Dichloroacetyl)benzohydrazide is a benzohydrazide derivative characterized by a dichloroacetyl group (-CO-CCl₂) attached to the hydrazide nitrogen.

Properties

IUPAC Name

N'-(2,2-dichloroacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-7(11)9(15)13-12-8(14)6-4-2-1-3-5-6/h1-5,7H,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOTWISQOYOCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(2,2-dichloroacetyl)benzohydrazide typically involves the reaction of benzohydrazide with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

N’-(2,2-dichloroacetyl)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(2,2-dichloroacetyl)benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,2-dichloroacetyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

Chloroacetyl vs. Dichloroacetyl Substitutions

  • 2-Chloro-N′-(chloroacetyl)benzohydrazide (C₉H₈Cl₂N₂O₂): Features a single chlorine on the acetyl group. Its monoisotopic mass (245.996 Da) is lower than dichloroacetyl analogs due to reduced halogen content.
  • N'-(2,2-Dichloroacetyl)benzohydrazide : The dichloroacetyl group enhances electron withdrawal, likely increasing melting points (cf. : dichlorophenyl derivatives exhibit mp >200°C) and favoring interactions with electron-rich biological targets (e.g., DNA intercalation observed in hydrazide-metal complexes) .
Table 1: Substituent Effects on Key Properties
Compound Substituent Molecular Formula Monoisotopic Mass Notable Properties
2-Chloro-N′-(chloroacetyl)benzohydrazide -CO-CH₂Cl C₉H₈Cl₂N₂O₂ 245.996 Da Moderate reactivity, lower stability
This compound -CO-CCl₂ C₉H₇Cl₂N₂O₂ ~262.9 Da (est.) High thermal stability, strong electron withdrawal
N-(4-Chlorobenzylidene)benzohydrazide -CH=N-(4-Cl-C₆H₄) C₁₄H₁₀ClN₂O₂ 280.038 Da mp 223–224°C; DNA-binding activity

Heterocyclic and Bulky Substituents

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2,3-dichlorophenyl)methylene]acetohydrazide: Incorporates a benzothiazole ring and dichlorophenyl group. This contrasts with the dichloroacetyl group’s polar nature, which may limit bioavailability .
  • N′-{(E)-[2-(Benzyloxy)phenyl]methylene}-2-(2-methylphenoxy)acetohydrazide: Bulky benzyloxy and methylphenoxy groups increase molecular weight (374.44 Da) and steric hindrance, reducing reactivity in cyclization reactions compared to simpler hydrazides .

Electronic Effects of Substituents

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and bromo (-Br) substituents (e.g., N-(4-Nitrobenzylidene)benzohydrazide, mp 242°C) increase melting points and rigidity due to enhanced intermolecular interactions . The dichloroacetyl group’s strong EWG effect may similarly elevate thermal stability and influence tautomeric equilibria in hydrazide derivatives .
  • Electron-Donating Groups (EDGs) :
    • Methoxy (-OCH₃) or hydroxyl (-OH) groups (e.g., ) lower melting points and improve solubility in polar solvents via hydrogen bonding .

Biological Activity

N'-(2,2-Dichloroacetyl)benzohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

This compound features a benzohydrazide backbone with a dichloroacetyl substituent. The presence of the dichloroacetyl group is significant as it can influence the compound's reactivity and biological interactions.

Molecular Formula

  • Molecular Formula : C9H8Cl2N2O
  • Molecular Weight : 233.08 g/mol

Antimicrobial Properties

Research indicates that hydrazides, including this compound, exhibit various antimicrobial activities. For instance, studies have shown that related compounds possess significant antibacterial and antifungal properties. The mechanism often involves the inhibition of microbial enzymes or disruption of cell membranes .

Antitumor Activity

There is emerging evidence suggesting that this compound may have antitumor effects. In vitro studies have demonstrated that certain hydrazides can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through various signaling pathways .

Case Study: Antitumor Mechanism

A study investigated the cytotoxic effects of benzohydrazides on different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner. This was attributed to the activation of intrinsic apoptotic pathways mediated by mitochondrial dysfunction .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting urease activity, which is crucial for certain pathogens like Helicobacter pylori. The inhibition of urease can lead to reduced survival and virulence of these pathogens .

Antioxidant Activity

Hydrazides are also known for their antioxidant properties. This compound may help in scavenging free radicals, thereby reducing oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases .

Biological Activity Table

Activity Mechanism Reference
AntimicrobialInhibition of microbial growth
AntitumorInduction of apoptosis via caspase activation
Enzyme InhibitionUrease inhibition leading to reduced pathogen virulence
AntioxidantScavenging free radicals

Notable Studies

  • Antimicrobial Activity : A comprehensive study evaluated the antibacterial effects of various hydrazones, including this compound against resistant strains of bacteria.
  • Antitumor Mechanisms : Research focused on the apoptotic effects of benzohydrazides in cancer cell lines showed promising results in inducing cell death through mitochondrial pathways.
  • Enzyme Inhibition Studies : Experiments demonstrated effective urease inhibition by this compound, highlighting its potential as a therapeutic agent against H. pylori infections.

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